Cas no 4225-92-7 (2-Bromo-1-mesitylethanone)

2-Bromo-1-mesitylethanone 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-1-mesitylethanone
- 2-bromo-1-(2,4,6-trimethylphenyl)ethanone
- Ethanone,2-bromo-1-(2,4,6-trimethylphenyl)-
- 2,4,6-trimethylbromoacetophenone
- 2,4,6-trimethylphenacyl bromide
- 2-Bromo-2',4',6'-trimethylacetophenone
- 2-Bromo-1-(2,4,6-trimethyl-phenyl)-ethanone
- 2-bromo-1-(2,4,6-trimethylphenyl)ethan-1-one
- NSC861
- HRAZXKYOYNRVMU-UHFFFAOYSA-N
- BBL004984
- STL129439
- SBB040651
- 2-Bromo-1-mesitylethanone, AldrichCPR
- 2-BROMO-2',6'-TRIMETHYLACETOPHENONE
- ST24040061
- ST50214108
- H2707
- Ethanone,2-bromo
- AKOS BBS-00003969
- NSC-861
- CS-W021592
- 2-bromo-1-(2,4,6-trimethylphenyl)-1-ethanone
- W18039
- MFCD00227709
- 4225-92-7
- A872922
- 2-bromo-1-mesitylethan-1-one
- SCHEMBL1770114
- DS-10949
- DTXSID30277102
- 2-Bromo-2 inverted exclamation mark ,4 inverted exclamation mark ,6 inverted exclamation mark -trimethylacetophenone
- AMY19400
- AKOS000210499
- SY010456
- 2-bromo-1-(2,4,6-trimethyl phenyl)ethanone
-
- MDL: MFCD00227709
- インチ: 1S/C11H13BrO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5H,6H2,1-3H3
- InChIKey: HRAZXKYOYNRVMU-UHFFFAOYSA-N
- ほほえんだ: BrC([H])([H])C(C1C(C([H])([H])[H])=C([H])C(C([H])([H])[H])=C([H])C=1C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 240.01500
- どういたいしつりょう: 240.015
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 3.5
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.317
- ゆうかいてん: No data available
- ふってん: 297.8℃/760mmHg
- フラッシュポイント: 53.6°C
- 屈折率: 1.552
- PSA: 17.07000
- LogP: 3.18940
- じょうきあつ: 0.0±0.6 mmHg at 25°C
2-Bromo-1-mesitylethanone セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Bromo-1-mesitylethanone 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
2-Bromo-1-mesitylethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CR818-1g |
2-Bromo-1-mesitylethanone |
4225-92-7 | 98% | 1g |
940.0CNY | 2021-07-12 | |
Ambeed | A158448-1g |
2-Bromo-1-mesitylethanone |
4225-92-7 | 98% | 1g |
$132.00 | 2022-05-09 | |
TRC | B817083-50mg |
2-Bromo-1-Mesitylethanone |
4225-92-7 | 50mg |
$ 135.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CR818-200mg |
2-Bromo-1-mesitylethanone |
4225-92-7 | 98% | 200mg |
234.0CNY | 2021-07-12 | |
Alichem | A019150107-10g |
2-Bromo-1-mesitylethanone |
4225-92-7 | 98% | 10g |
$720.30 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B89910-5g |
2-Bromo-1-mesitylethanone |
4225-92-7 | 98% | 5g |
¥1169.0 | 2023-09-08 | |
Chemenu | CM193330-10g |
2-bromo-1-mesitylethan-1-one |
4225-92-7 | 95+% | 10g |
$687 | 2021-06-16 | |
ChemScence | CS-W021592-250mg |
2-Bromo-1-mesitylethanone |
4225-92-7 | 99.53% | 250mg |
$50.0 | 2022-04-27 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B840885-250mg |
2-Bromo-1-mesitylethanone |
4225-92-7 | 98% | 250mg |
419.40 | 2021-05-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BR927-250mg |
2-Bromo-1-mesitylethanone |
4225-92-7 | 98% | 250mg |
459CNY | 2021-05-08 |
2-Bromo-1-mesitylethanone 関連文献
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
2-Bromo-1-mesitylethanoneに関する追加情報
Recent Advances in the Study of 2-Bromo-1-mesitylethanone (CAS: 4225-92-7) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 2-Bromo-1-mesitylethanone (CAS: 4225-92-7) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This α-brominated ketone derivative serves as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, antimicrobial agents, and fluorescent probes. Recent studies have explored its reactivity patterns, synthetic utility, and potential therapeutic applications, positioning it as a valuable building block in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-Bromo-1-mesitylethanone as a precursor in the development of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized its reactive α-bromo ketone moiety to construct pyrazole-based scaffolds, which showed promising activity against B-cell malignancies. The study highlighted the compound's advantage in facilitating selective C-C bond formations under mild conditions, a critical feature for maintaining the integrity of complex pharmacophores.
In the field of antimicrobial research, a team from the University of Cambridge recently reported (Nature Communications, 2024) the use of 2-Bromo-1-mesitylethanone in synthesizing quorum sensing inhibitors. The mesityl group's steric bulk was found to enhance membrane permeability while the bromo ketone functionality enabled efficient conjugation with heterocyclic systems. This approach yielded compounds with potent activity against Pseudomonas aeruginosa biofilms, addressing a major challenge in antibiotic development.
Structural studies utilizing X-ray crystallography (Acta Crystallographica Section E, 2023) have provided new insights into the molecular conformation of 2-Bromo-1-mesitylethanone. The data revealed significant torsional angles between the mesityl ring and carbonyl group, explaining its preferential reactivity at the α-position. These findings have important implications for designing more efficient synthetic routes and predicting reactivity in complex molecular environments.
From a safety and handling perspective, recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2024) have established updated guidelines for working with 2-Bromo-1-mesitylethanone. While the compound shows moderate acute toxicity (LD50 = 320 mg/kg in rats), proper personal protective equipment and ventilation are recommended due to its lachrymatory properties. These studies also confirmed its favorable environmental profile, with rapid degradation in aquatic systems (t1/2 = 4.2 days).
Looking forward, the unique properties of 2-Bromo-1-mesitylethanone continue to inspire innovative applications. Current research directions include its use in photoaffinity labeling for proteomics studies and as a key component in the development of covalent protein degraders (PROTACs). The compound's combination of synthetic accessibility, well-characterized reactivity, and favorable physicochemical properties ensures its ongoing relevance in cutting-edge pharmaceutical research.
4225-92-7 (2-Bromo-1-mesitylethanone) 関連製品
- 2172205-19-3(2-(4-methyl-1H-imidazol-2-yl)ethanethioamide)
- 303146-59-0(6-[(E)-2-[4-(propan-2-yl)phenyl]ethenyl]-2,3,4,5-tetrahydropyridazin-3-one)
- 872724-08-8(N-ethyl-N'-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)
- 39243-00-0(7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione)
- 588-47-6(N-(2-methylpropyl)aniline)
- 851802-79-4(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1805268-30-7(2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid)
- 1804659-71-9(2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine)
- 1396684-41-5(1-(4-chlorophenyl)methyl-3-4-(diethylamino)but-2-yn-1-ylurea)
- 2549029-38-9(3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine)

